molecular formula C9H8N2OS B2403773 2-[(1,3-Thiazol-2-yloxy)methyl]pyridine CAS No. 2201320-30-9

2-[(1,3-Thiazol-2-yloxy)methyl]pyridine

Cat. No.: B2403773
CAS No.: 2201320-30-9
M. Wt: 192.24
InChI Key: KFDVYPVJBUNAER-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-2-yloxy)methyl]pyridine is a synthetic heterocyclic compound with the molecular formula C9H8N2OS, built around a core structure that links pyridine and 1,3-thiazole rings via an oxymethyl bridge. This specific architecture places it within a class of nitrogen and sulfur-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research. Heterocyclic compounds sharing the pyridine-thiazole scaffold are frequently investigated for their potential to interact with biologically relevant enzymes and receptors . Researchers can explore this compound as a key intermediate or precursor in the synthesis of more complex molecules aimed at modulating biological targets. The presence of both pyridine and thiazole rings, which are privileged structures in pharmacology, suggests potential for diverse application in developing enzyme inhibitors. For instance, related heterocyclic hybrids have been extensively studied for their activity against metabolic enzymes such as α-glycosidase and α-amylase, which are established targets for managing type-II diabetes mellitus . The mechanism of action for such inhibitors often involves competitive or allosteric binding to the enzyme's active site, thereby reducing the absorption of carbohydrates and controlling postprandial blood glucose levels . The structure-activity relationships (SAR) of this compound can be probed by examining the effects of its specific substitution pattern—the 2-pyridyl position linked via the methyleneoxy group to the 2-position of the thiazole—on biological activity and physicochemical properties. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the identity, purity, and suitability of this compound for their specific applications.

Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-4-10-8(3-1)7-12-9-11-5-6-13-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDVYPVJBUNAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

Thiazol-2-ol, while aromatic, exhibits moderate acidity (pKa ~8–9) due to resonance stabilization of the conjugate base. Deprotonation is typically achieved using sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting thiazol-2-oxide ion attacks 2-(chloromethyl)pyridine, forming the desired ether bond. Alternative leaving groups, such as bromine or iodine, enhance reaction rates but may compromise stability under basic conditions.

Experimental Optimization

Key parameters influencing yield include:

  • Solvent polarity : DMF enhances ion solvation, accelerating nucleophilic substitution compared to THF.
  • Temperature : Reactions conducted at 25°C for 24 hours achieve yields of 65–78%, while elevated temperatures (50–60°C) risk thiazole ring decomposition.
  • Stoichiometry : A 1.2:1 molar ratio of thiazol-2-ol to 2-(chloromethyl)pyridine minimizes side reactions, such as over-alkylation.

A representative procedure involves stirring equimolar amounts of thiazol-2-ol and NaH in DMF under nitrogen, followed by dropwise addition of 2-(chloromethyl)pyridine. Workup includes aqueous extraction and chromatographic purification to isolate the product.

Mitsunobu Reaction Methodology

The Mitsunobu reaction offers a complementary route to ether synthesis, particularly for sterically hindered or electron-deficient substrates. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to mediate the coupling of 2-hydroxymethylpyridine and thiazol-2-ol.

Mechanistic Insights

The reaction proceeds through a redox process: DIAD oxidizes PPh₃ to triphenylphosphine oxide, generating a protonated intermediate that facilitates the nucleophilic attack of thiazol-2-ol on 2-hydroxymethylpyridine. This pathway avoids the need for pre-formed alkoxide ions, making it suitable for acid-sensitive substrates.

Operational Considerations

  • Solvent : THF or dichloromethane (DCM) ensures reagent solubility without side reactions.
  • Reagent stoichiometry : A 1:1:1 ratio of alcohol, DIAD, and PPh₃ is critical to prevent phosphine accumulation, which can quench the reaction.
  • Yield : Typical yields range from 70–85%, with shorter reaction times (12–16 hours) compared to Williamson synthesis.

A protocol adapted from involves dissolving 2-hydroxymethylpyridine and thiazol-2-ol in THF, followed by sequential addition of PPh₃ and DIAD at 0°C. After stirring at room temperature, the mixture is concentrated and purified via silica gel chromatography.

Nucleophilic Substitution Strategies

Alternative pathways leverage nucleophilic substitution under milder conditions, often employing potassium carbonate (K₂CO₃) as a base in polar aprotic solvents.

Two-Phase Systems

In acetone or acetonitrile, K₂CO₃ facilitates the deprotonation of thiazol-2-ol, enabling its reaction with 2-(bromomethyl)pyridine. While yields are modest (50–60%), this method avoids moisture-sensitive reagents like NaH, simplifying scale-up.

Microwave-Assisted Synthesis

Microwave irradiation at 100–120°C reduces reaction times to 1–2 hours, albeit with comparable yields to conventional heating. This approach is advantageous for high-throughput screening but requires specialized equipment.

Comparative Analysis of Preparation Methods

Parameter Williamson Mitsunobu Nucleophilic Substitution
Yield (%) 65–78 70–85 50–60
Reaction Time (h) 24 12–16 24–48
Cost Moderate High Low
Scalability Excellent Moderate Good
Byproduct Management Simple Complex Moderate

The Mitsunobu reaction offers superior yields and shorter reaction times but incurs higher costs due to DIAD and PPh₃. Conversely, the Williamson method is cost-effective and scalable, albeit slower. Nucleophilic substitution provides a middle ground, ideal for laboratories lacking anhydrous conditions.

Experimental Procedures and Characterization

Spectroscopic Validation

  • ¹H NMR : The methylene bridge (–CH₂–O–) appears as a singlet at δ 4.8–5.2 ppm, while aromatic protons resonate between δ 7.2–8.5 ppm.
  • Mass Spectrometry : Electrospray ionization (ESI) typically yields a molecular ion peak at m/z 219.1 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >95% for all methods.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Thiazol-2-yloxy)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Lead Compound for Drug Development
Due to its biological activity, 2-[(1,3-Thiazol-2-yloxy)methyl]pyridine is being explored as a lead compound in drug development. It has shown promise in targeting specific diseases by interacting with various molecular targets, including enzymes and receptors. The structural characteristics of the compound enhance its binding affinity through hydrogen bonding and π-π interactions, making it a versatile scaffold for further research.

Antagonistic Properties
Research has indicated that similar thiazole derivatives can act as non-imidazole histamine H3 receptor antagonists. These compounds have been synthesized to evaluate their efficacy in modulating histamine signaling pathways, which are crucial in various physiological processes . The structure-activity relationships of these compounds suggest that modifications at specific positions can enhance their potency and reduce side effects.

Pharmacological Effects
The compound exhibits a range of pharmacological effects due to its ability to activate or inhibit specific biochemical pathways. This includes potential applications in treating conditions related to neurodegenerative diseases, inflammation, and cancer. The dual functionality of thiazole and pyridine allows for a broad spectrum of biological interactions that can be exploited for therapeutic purposes .

Macrofilaricides Development
Recent studies have explored substituted thiazole derivatives as novel macrofilaricides for treating human filarial infections. These compounds demonstrated significant efficacy in reducing adult worm burdens in vivo, showcasing their potential as effective treatments against tropical diseases like lymphatic filariasis . The pharmacokinetics of these compounds are critical for their therapeutic success, with ongoing research focusing on improving bioavailability and stability.

Synthesis and Chemical Transformations

Synthesis Techniques
The synthesis of this compound typically involves nucleophilic substitution reactions where the nitrogen atom in pyridine attacks the chloromethyl group of 2-chloromethylthiazole under basic conditions. This method can be optimized using continuous flow reactors to enhance yield and purity while considering environmental sustainability by employing recyclable solvents.

Case Studies and Research Findings

Study/Research Focus Findings Implications
Antagonistic properties of thiazole derivativesIdentified as potential H3 receptor antagonistsMay lead to new treatments for neurological disorders
Macrofilaricide developmentSignificant reduction of adult filarial worms observedPotential new therapies for neglected tropical diseases
Structure-activity relationship studiesModifications enhance potency and reduce side effectsOptimizes drug design for better therapeutic outcomes

Mechanism of Action

The mechanism of action of 2-[(1,3-Thiazol-2-yloxy)methyl]pyridine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptothiazole: Shares the thiazole ring but lacks the pyridine moiety.

    2-Chloromethylpyridine: Contains the pyridine ring but lacks the thiazole moiety.

    Thiazole: The parent compound of the thiazole ring.

Uniqueness

2-[(1,3-Thiazol-2-yloxy)methyl]pyridine is unique due to the presence of both thiazole and pyridine rings, which confer a combination of biological activities and chemical reactivity not found in simpler compounds. This dual functionality makes it a versatile compound in various applications .

Biological Activity

2-[(1,3-Thiazol-2-yloxy)methyl]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. The unique structural features arising from the combination of thiazole and pyridine rings contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring linked to a thiazole group through a methylene bridge. The thiazole ring is characterized by its aromaticity and the delocalization of π-electrons, which enhances the stability and reactivity of the molecule. These properties are crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The compound exhibits strong binding affinity to various enzymes and receptors due to hydrogen bonding and π-π interactions facilitated by its dual-ring structure.
  • Biochemical Pathways : It influences multiple biochemical pathways, potentially affecting cellular functions related to inflammation, cancer proliferation, and microbial resistance .
  • Pharmacokinetics : The compound shows varied solubility profiles, which can affect its bioavailability. It is generally soluble in alcohols and ethers but has limited solubility in water.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Effects : The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition (e.g., targeting epidermal growth factor receptors) .
  • Anti-inflammatory Activity : It may modulate inflammatory responses, contributing to its potential use in treating inflammatory diseases .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibited growth in several cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29), with EC50 values indicating potent cytotoxicity .
  • Microbial Resistance : Research has indicated that derivatives of thiazole compounds can overcome resistance mechanisms in bacteria, suggesting their utility in treating resistant infections .
  • Metabolic Effects : In animal models, compounds similar to this compound have been evaluated for their hypoglycemic and hypolipidemic effects, showing potential benefits in metabolic disorders .

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeDescriptionReference
AntimicrobialEffective against various pathogens
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryModulates inflammatory responses
Metabolic EffectsHypoglycemic and hypolipidemic properties

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(1,3-Thiazol-2-yloxy)methyl]pyridine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiazole derivatives with pyridine precursors. For example, thioether linkages (common in related compounds) are formed via nucleophilic substitution or copper-catalyzed cross-coupling . Optimizing solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst load (e.g., Pd or Cu) can enhance yield. Purity is verified via HPLC (>98%) and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyridine-thiazole linkage (e.g., δ 8.5–8.7 ppm for pyridine protons, δ 7.2–7.5 ppm for thiazole). Infrared (IR) spectroscopy identifies functional groups (C-O-C stretch at ~1100 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects in crystalline forms .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer : The compound’s thiazole moiety may cause skin/eye irritation (Category 2A hazards). Use nitrile gloves, fume hoods, and sealed containers under inert gas (N₂/Ar) to prevent oxidation. Store at 2–8°C in amber glass vials to avoid photodegradation .

Advanced Research Questions

Q. How can computational modeling predict biological targets and binding modes of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations identify potential targets like microbial enzymes (e.g., cytochrome P450) or kinases. For example, docking studies of analogous thiazole-pyridine hybrids reveal hydrogen bonding with active-site residues (e.g., His159 in E. coli Dihydrofolate Reductase) . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) or IC₅₀ values may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Normalize data using internal controls (e.g., ciprofloxacin for antimicrobial assays) and apply meta-analysis tools (e.g., RevMan) to assess heterogeneity. Cross-validate with orthogonal assays (e.g., time-kill kinetics) .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Systematic substitution at the pyridine C-4 or thiazole C-5 positions alters bioactivity. For instance, electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency, while bulky substituents (e.g., -Ph) improve selectivity. Use combinatorial libraries and QSAR models (e.g., CoMFA) to prioritize derivatives .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

  • Methodological Answer : Replace traditional solvents (DMF, DCM) with biodegradable alternatives (Cyrene™ or 2-MeTHF). Employ microwave-assisted synthesis to reduce reaction time (30 min vs. 24 hr) and energy use. Catalytic systems (e.g., Fe₃O₄ nanoparticles) enable recyclability and lower metal leaching .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodological Answer : Conduct forced degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Hydrolytic degradation at the oxymethyl bridge is a major pathway in acidic buffers (pH 3.0). Stabilize formulations using cyclodextrin encapsulation or lyophilization .

Key Notes

  • Conflicting Data : and highlight divergent stability profiles, necessitating context-specific validation.

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